![molecular formula C18H18N4O4S B2745213 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 899748-54-0](/img/structure/B2745213.png)
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridopyrimidines are a class of compounds that have shown therapeutic interest and are present in relevant drugs . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Synthesis Analysis
Several approaches to the synthesis of pyrido[2,3-d]pyrimidine derivatives have been reported . These methods involve various reactions such as the fusion of a pyrimidine ring to a pyridine ring, the condensation of 2-aminonicotinonitriles with thiourea, guanidine, or formamide, and the cyclization of 2-aminonicotinamide with various aldehydes .Molecular Structure Analysis
The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The main synthetic approach to the pyrido[2,3-d]pyrimidine system is based on the fusion of a pyridine ring to pyrimidine . This can be achieved through various reactions such as conjugate addition of aminouracils to enones, coupling of aminouracils with β-diketones, and cycloaddition of α-aminoaldehydes of the pyrimidine series to activated unsaturated compounds .Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Development
Compounds within the pyrido[2,3-d]pyrimidine family have been explored for their potential in radiopharmaceutical applications. For instance, derivatives of this family, such as DPA-714, have been synthesized and utilized as selective ligands for the translocator protein (18 kDa) with applications in positron emission tomography (PET) imaging (Dollé et al., 2008). This highlights the utility of pyrido[2,3-d]pyrimidine derivatives in developing radiolabeled compounds for diagnostic imaging.
Antimicrobial and Antifungal Activities
Compounds derived from pyrido[2,3-d]pyrimidine structures have demonstrated antimicrobial and antifungal properties. Research into novel benzodifuranyl, triazines, and thiazolopyrimidines derived from related chemical structures has shown significant inhibitory activity against cyclooxygenase enzymes, with implications for anti-inflammatory and analgesic applications (Abu‐Hashem et al., 2020). Another study on pyrimidine-triazole derivatives synthesized from related molecules has investigated their antimicrobial activity against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022), further illustrating the potential of pyrido[2,3-d]pyrimidine derivatives in developing new antimicrobial agents.
Drug Development and Molecular Docking
The exploration of pyrido[2,3-d]pyrimidine derivatives for drug development includes their evaluation as inhibitors of key enzymes and potential antiviral agents. For example, certain derivatives have been studied for their inhibitory effects on thymidylate synthase and dihydrofolate reductase, enzymes critical for DNA synthesis and potential targets for cancer therapy (Gangjee et al., 2008). Additionally, molecular docking studies of similar compounds against SARS-CoV-2 protein have provided insights into their potential antiviral activity against COVID-19 (Mary et al., 2020).
Wirkmechanismus
While the specific mechanism of action for your compound is not available, some pyrido[2,3-d]pyrimidine derivatives were found to inhibit tyrosine kinases , which is responsible for their antitumor activity . Their structural similarity to pteridines is likely to explain competitive inhibition of dihydrofolate reductase , which is related to their antibacterial and antifungal activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-21-16-15(17(24)22(2)18(21)25)13(7-8-19-16)27-10-14(23)20-11-5-4-6-12(9-11)26-3/h4-9H,10H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOSJXFVUKRBBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

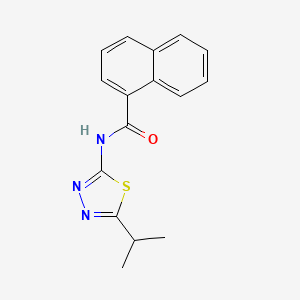
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2745131.png)
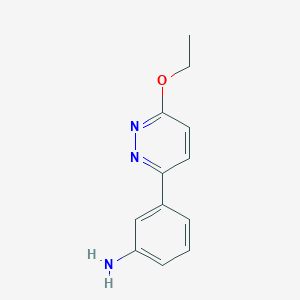
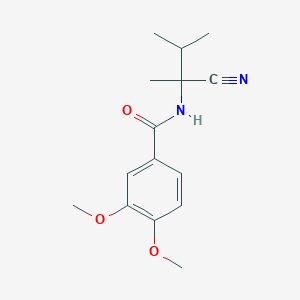

![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2745140.png)
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2745141.png)
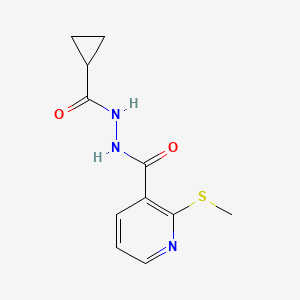
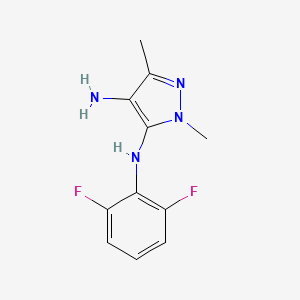
![3-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1-methyl-7-(2-thienyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745145.png)
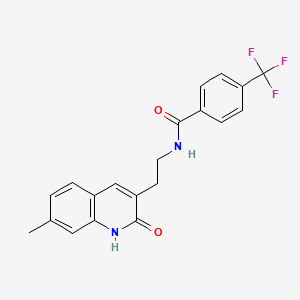
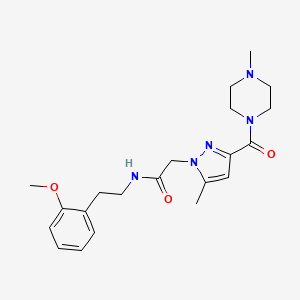
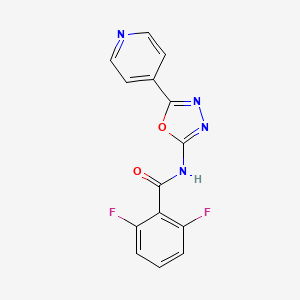
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2745153.png)